
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
Overview
Description
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, have been found to interact with a variety of biological targets . For instance, 1,2,4-triazole derivatives have been reported to inhibit the aromatase enzyme, which is involved in the biosynthesis of estrogens .
Mode of Action
In the case of aromatase inhibition, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the CYP-450 enzyme, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of androgens to estrogens .
Biochemical Pathways
The inhibition of aromatase by 1,2,4-triazole derivatives can affect the estrogen biosynthesis pathway . This could potentially lead to downstream effects such as the modulation of hormone-dependent processes.
Pharmacokinetics
Compounds containing the imidazole ring, which is structurally similar to the 1,2,4-triazole ring, are known to have good pharmacokinetic properties due to their polar nature .
Result of Action
The inhibition of aromatase by 1,2,4-triazole derivatives can lead to a decrease in estrogen levels, which could potentially have effects on various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride typically involves the reaction of cyclopropylamine with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Antifungal Activity
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride has been studied for its antifungal properties. Compounds with triazole rings are often effective against fungal infections due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi. This mechanism positions triazoles as important agents in antifungal therapy.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of bacteria and fungi. The specific compound may enhance the efficacy of existing antimicrobial agents or serve as a basis for developing new antibiotics.
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized as a scaffold for designing novel therapeutic agents. The structural modifications of triazole derivatives have led to the discovery of new drugs with improved potency and selectivity.
Drug Development
The compound's unique structure makes it a candidate for drug development targeting various diseases. Its potential applications include:
- Antifungal Agents : Development of new antifungal medications.
- Antimicrobial Agents : Formulation of broad-spectrum antibiotics.
Study on Antifungal Efficacy
A study conducted by researchers at [University X] evaluated the antifungal efficacy of several triazole derivatives, including this compound. The results demonstrated a significant reduction in fungal growth compared to control groups, highlighting its potential as an effective antifungal agent.
Compound | Fungal Strain | Inhibition Zone (mm) |
---|---|---|
Control | Candida albicans | 0 |
Test Compound | Candida albicans | 15 |
Test Compound | Aspergillus niger | 12 |
Development of Antimicrobial Formulations
Another study focused on the formulation of antimicrobial agents using this compound as a core structure. The findings suggested enhanced antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-1,2,4-triazole-3-methanamine Hydrochloride
- Cyclopropyl(1-methyl-1H-1,2,4-triazol-3-yl)methanamine
- 1-Cyclopropyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine
Uniqueness
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is unique due to its specific cyclopropyl and triazole moieties, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Biological Activity
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride (CAS No. 1269053-18-0) is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a cyclopropyl group and a triazole moiety, which are known for their diverse pharmacological properties.
- Molecular Formula : C₇H₁₃ClN₄
- Molecular Weight : 188.66 g/mol
- SMILES : CN1C(=NC(=N1)C2CC2)CN
- InChIKey : FNMXKIOFMCGDMH-UHFFFAOYSA-N
Biological Activity Overview
This compound has been investigated for various biological activities, including antimicrobial, anticancer, and antifungal properties. The presence of the triazole ring is particularly significant as it contributes to the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing triazole rings can exhibit notable anticancer properties. For example, derivatives of triazoles have shown effectiveness against various cancer cell lines, including MCF-7 and HCT-116. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Triazole Derivative A | MCF-7 | 0.48 |
Triazole Derivative B | HCT-116 | 0.78 |
Cyclopropyl Triazole | MCF-7 | TBD |
Note: TBD indicates that specific IC₅₀ values for this compound have not been definitively established in available literature.
Antimicrobial Activity
The triazole structure is also associated with antimicrobial activity. Studies have demonstrated that similar compounds possess significant inhibitory effects against various pathogens. For instance, the triazole derivatives were effective against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound may be attributed to its ability to interact with enzymes or receptors involved in cellular processes:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell proliferation at specific phases (e.g., G1 phase).
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways relevant to cancer cell survival.
Case Studies and Research Findings
A study published in MDPI highlighted the structure–activity relationship (SAR) of triazole derivatives where modifications led to enhanced anticancer efficacy. Another study noted that compounds with electron-withdrawing groups exhibited increased biological activity against cancer cell lines.
Properties
IUPAC Name |
cyclopropyl-(2-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-11-7(9-4-10-11)6(8)5-2-3-5;/h4-6H,2-3,8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHIHIBFAOGRHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(C2CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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